molecular formula C25H22N2O5S2 B2453792 Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate CAS No. 544701-35-1

Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate

Cat. No.: B2453792
CAS No.: 544701-35-1
M. Wt: 494.58
InChI Key: BDFNOOCQWQHSPM-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H22N2O5S2 and its molecular weight is 494.58. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 3-methyl-5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-4-31-24(29)20-14(3)21(25(30)32-5-2)34-23(20)27-22(28)16-13-18(19-11-8-12-33-19)26-17-10-7-6-9-15(16)17/h6-13H,4-5H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFNOOCQWQHSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article examines the compound's synthesis, biological properties, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates thiophene and quinoline derivatives. The reaction conditions often include refluxing specific precursors in solvents such as ethanol or dimethylformamide (DMF), followed by purification techniques like recrystallization or chromatography to obtain the final product in high yield.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its cytotoxicity, antibacterial properties, and potential as an anti-cancer agent. Below are key findings from the literature:

Cytotoxicity

  • In Vitro Studies : this compound has shown promising cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values ranging from 1.4 to 2.0 µM for related compounds in the same structural class against prostate cancer cells (PC3) .
  • Mechanism of Action : The compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, similar to other quinoline derivatives. However, specific assays indicated that some derivatives did not demonstrate significant activity at tested concentrations .

Antibacterial Activity

Research has also evaluated the antibacterial properties of compounds related to this compound. In vitro screening against various bacterial strains revealed variable effectiveness, suggesting that structural modifications can significantly influence antimicrobial potency.

Data Table: Summary of Biological Activities

Biological ActivityTest MethodologyResults
CytotoxicityMTT AssayIC50 values: 1.4 - 2.0 µM against PC3 cells
AntibacterialAgar Well DiffusionVariable activity against Gram-positive and Gram-negative bacteria
AntioxidantDPPH Scavenging AssayModerate antioxidant activity observed

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at King Saud University investigated a series of quinoline derivatives for their anticancer properties. The study highlighted that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-thiophene counterparts .
  • Antimicrobial Screening : Another research effort focused on synthesizing metal complexes with the target compound and evaluating their antimicrobial efficacy against clinical isolates of bacteria. Results indicated that certain metal complexes derived from thiophene-based compounds demonstrated superior antibacterial activity compared to free ligands .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of thiophene-quinoline hybrids typically involves multi-step reactions. A common approach includes:

Amide coupling : Reacting a quinoline-4-carboxylic acid derivative with a thiophene-containing amine using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .

Esterification : Diethyl ester groups can be introduced via nucleophilic substitution or acid-catalyzed esterification, requiring careful control of temperature (reflux conditions) and stoichiometry to avoid side products .

  • Key considerations : Use high-purity reagents (≥95%, as in ), monitor reactions via TLC/HPLC ( ), and purify intermediates via recrystallization (DMF/ethanol mixtures, ) or column chromatography.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Answer : Employ a combination of:

  • Spectroscopic techniques : 1H NMR^1 \text{H NMR}/13C NMR^{13} \text{C NMR} to confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, quinoline aromatic signals).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity ≥95% ().
  • Elemental analysis : Verify empirical formula alignment with theoretical values (e.g., molecular weight via mass spectrometry) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer :

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially in THF or chloroform. Test solubility incrementally to avoid precipitation during assays .
  • Stability : Store at –20°C under inert atmosphere (N2_2) due to hydrolytic sensitivity of ester and amide groups. Monitor degradation via periodic HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation in the amide coupling step?

  • Answer :

  • Catalyst selection : Use coupling agents like HATU or DCC instead of EDCI for sterically hindered substrates, as seen in ’s phosphazene synthesis.
  • Solvent effects : Anhydrous DMF enhances reactivity but may require additives (e.g., DMAP) to reduce racemization.
  • Temperature control : Lower temperatures (0–5°C) during coupling can suppress side reactions, followed by gradual warming .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

  • Answer :

  • DFT calculations : Model HOMO/LUMO energies to assess redox activity, particularly for the thiophene and quinoline moieties ( ’s InChIKey references suggest PubChem-based computational data).
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), guided by the compound’s 3D structure (SMILES/InChI from ).
  • ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP = ~4, per ’s XLogP3) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?

  • Answer :

  • Isotopic labeling : Use 15N^{15} \text{N}- or 13C^{13} \text{C}-labeled reagents to clarify ambiguous signals in crowded aromatic regions.
  • 2D NMR : Employ HSQC and HMBC to assign proton-carbon correlations, especially for overlapping quinoline and thiophene peaks .
  • X-ray crystallography : For critical intermediates, resolve structural ambiguities via single-crystal analysis (as in ’s supplementary methods).

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Answer :

  • Process intensification : Use continuous-flow reactors for exothermic steps (e.g., esterification) to improve heat/mass transfer ( ’s CRDC subclass RDF2050108).
  • Membrane separation : Purify crude products via nanofiltration to remove low-MW impurities, aligning with ’s RDF2050104.
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio) for reproducibility .

Methodological Notes

  • Safety : Handle thiophene derivatives in fume hoods due to potential toxicity ( ).
  • Data validation : Cross-reference experimental results with theoretical models (e.g., PubChem’s computed properties, ) to resolve discrepancies.
  • Ethical compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts ( ).

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